molecular formula C16H14O3 B15328819 Methyl (E)-3-(3-phenoxyphenyl)acrylate

Methyl (E)-3-(3-phenoxyphenyl)acrylate

Cat. No.: B15328819
M. Wt: 254.28 g/mol
InChI Key: GPKUSCCWJPPDPE-ZHACJKMWSA-N
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Description

Methyl (E)-3-(3-phenoxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acrylate moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(3-phenoxyphenyl)acrylate typically involves the esterification of (E)-3-(3-phenoxyphenyl)acrylic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

(E)-3-(3-phenoxyphenyl)acrylic acid+methanolacid catalystMethyl (E)-3-(3-phenoxyphenyl)acrylate+water\text{(E)-3-(3-phenoxyphenyl)acrylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (E)-3-(3-phenoxyphenyl)acrylic acid+methanolacid catalyst​Methyl (E)-3-(3-phenoxyphenyl)acrylate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3-phenoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety into an alcohol or other reduced forms.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenoxyphenyl acrylates.

Scientific Research Applications

Methyl (E)-3-(3-phenoxyphenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(3-phenoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The phenoxy group and acrylate moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-phenoxyphenyl)acrylate
  • Methyl (E)-3-(2-phenoxyphenyl)acrylate
  • Ethyl (E)-3-(3-phenoxyphenyl)acrylate

Uniqueness

Methyl (E)-3-(3-phenoxyphenyl)acrylate is unique due to the specific positioning of the phenoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows it to exhibit distinct properties compared to its analogs.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl (E)-3-(3-phenoxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H14O3/c1-18-16(17)11-10-13-6-5-9-15(12-13)19-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+

InChI Key

GPKUSCCWJPPDPE-ZHACJKMWSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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